Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Overview
Description
Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a complex organic compound with the molecular formula C21H22N2O4S and a molecular weight of 398.484 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Mechanism of Action
Target of Action
The primary targets of Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Quinazolinone derivatives have been found to participate in a variety of biochemical pathways depending on their specific functional groups and targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl)acetate
- Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
This compound is unique due to its specific structural features, such as the ethoxyphenyl group and the thioacetate moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
propan-2-yl 2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-26-16-11-9-15(10-12-16)23-20(25)17-7-5-6-8-18(17)22-21(23)28-13-19(24)27-14(2)3/h5-12,14H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYZIQMATPJOCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679417-39-1 | |
Record name | ISOPROPYL ((3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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